1-(4-Acetylpiperazin-1-yl)-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]ethanone
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Overview
Description
1-(4-ACETYLPIPERAZIN-1-YL)-2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ACETYLPIPERAZIN-1-YL)-2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Dichlorophenyl Group: The 2,6-dichlorophenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Piperazine Derivative: The piperazine ring can be acetylated using acetic anhydride.
Coupling of the Thiazole and Piperazine Derivatives: The final step involves coupling the thiazole derivative with the acetylated piperazine derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ACETYLPIPERAZIN-1-YL)-2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(4-ACETYLPIPERAZIN-1-YL)-2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Other thiazole derivatives with similar structures and biological activities.
Piperazine Derivatives: Compounds containing the piperazine ring, which are known for their pharmacological properties.
Uniqueness
1-(4-ACETYLPIPERAZIN-1-YL)-2-[2-(2,6-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H17Cl2N3O2S |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-11(23)21-5-7-22(8-6-21)15(24)9-12-10-25-17(20-12)16-13(18)3-2-4-14(16)19/h2-4,10H,5-9H2,1H3 |
InChI Key |
ZXCQRVGPUGUMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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